molecular formula C22H25N3O4S B3202963 8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021222-98-9

8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3202963
CAS No.: 1021222-98-9
M. Wt: 427.5 g/mol
InChI Key: KIBNMTOCHHWVSJ-UHFFFAOYSA-N
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Description

8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic triazaspirodecanone derivative characterized by a spirocyclic core structure (1,3,8-triazaspiro[4.5]decane-2,4-dione) with a propyl group at position 3 and a biphenylsulfonyl moiety at position 6. This compound belongs to a class of molecules explored for diverse pharmacological applications, including CNS disorders and cancer, due to their structural versatility and ability to modulate biological targets. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in structurally related analogs .

Properties

IUPAC Name

8-(4-phenylphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-14-25-20(26)22(23-21(25)27)12-15-24(16-13-22)30(28,29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBNMTOCHHWVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-([1,1’-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic anhydride.

    Introduction of the Biphenyl Sulfonyl Group: The biphenyl sulfonyl group is introduced via a sulfonylation reaction using biphenyl sulfonyl chloride and a base such as triethylamine.

    Propylation: The final step involves the alkylation of the spirocyclic core with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-([1,1’-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

8-([1,1’-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-([1,1’-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, as a delta opioid receptor agonist, it binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways . This interaction can modulate various physiological responses, including pain perception and mood regulation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazaspirodecanones, focusing on substituent effects, physicochemical properties, synthetic yields, and pharmacological profiles.

Structural and Substituent Comparisons
Compound Name / ID Substituents (Position 3 / Position 8) Molecular Formula Key Functional Groups
8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Target) Propyl / Biphenylsulfonyl C26H27N3O4S Sulfonyl, Biphenyl, Propyl
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE) H / Benzyl C16H19N3O2 Benzyl
8-(3-Ethoxypropyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 9) Methyl / 3-Ethoxypropyl C14H25N3O3 Ethoxypropyl, Methyl
8-(3-Butoxypropyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 11) Methyl / 3-Butoxypropyl C16H29N3O3 Butoxypropyl, Methyl
3-([1,1’-Biphenyl]-4-yl)-8-((1-methyl-1H-imidazol-2-yl)methyl)-1-(pyrimidin-2-yl)-... (Compound 13) Biphenyl / Imidazolylmethyl-Pyrimidinyl C28H26N6O2 Biphenyl, Imidazole, Pyrimidine
BI82917 (4-Methylphenyl)methyl / 3-(Trifluoromethyl)benzoyl C23H22F3N3O3 Trifluoromethylbenzoyl, Methylbenzyl

Key Observations :

  • The target compound’s biphenylsulfonyl group distinguishes it from analogs with simpler aryl (e.g., benzyl in TRI-BE) or alkoxypropyl substituents (e.g., compounds 9 and 11).
  • BI82917 and Compound 13 incorporate electron-withdrawing groups (trifluoromethyl, pyrimidine), which may improve metabolic stability compared to the target’s biphenylsulfonyl moiety .

Key Observations :

Key Observations :

  • The target compound’s biphenylsulfonyl group may confer unique receptor-binding profiles compared to TRI-BE’s benzyl or Compound 3’s fluorophenyl groups.
  • Compound 3 ’s reduced EPS side effects highlight the importance of N-3 substituent tolerance in CNS drugs, suggesting the target’s propyl group may be similarly advantageous .

Biological Activity

Overview

8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure and potential therapeutic applications. This compound primarily functions as an inhibitor of prolyl hydroxylase domains (PHDs), which play a crucial role in the hypoxia-inducible factor (HIF) signaling pathway. Its structural features suggest significant implications in medicinal chemistry and pharmacology.

The compound's biological activity is primarily attributed to its inhibition of PHDs. By inhibiting these enzymes, it affects the HIF pathway, which is pivotal in cellular responses to hypoxia. The inhibition leads to the stabilization of HIF proteins, promoting the expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions.

Target Enzymes

  • Prolyl Hydroxylase Domains (PHDs) : These enzymes regulate HIF stability and are critical for oxygen sensing in cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for drug development. Its spirocyclic core enhances its potential to interact with various biological targets, suggesting a promising future in therapeutic applications.

Biological Activity Data

Activity Description
Inhibition of PHDs Effective in stabilizing HIF under normoxic conditions.
Anticancer Potential May enhance tumor oxygenation and inhibit tumor growth through HIF modulation.
Neuroprotective Effects Potential to protect neurons under hypoxic conditions by promoting survival pathways.

Case Studies and Research Findings

  • Cancer Research : A study demonstrated that compounds similar to this compound significantly inhibited tumor growth in hypoxic tumors by stabilizing HIF-1α and enhancing angiogenesis .
  • Neuroprotection : In models of ischemia-reperfusion injury, this compound showed promise in reducing neuronal death by activating protective pathways mediated by HIF .
  • Cardiovascular Applications : Research has indicated that the compound may improve cardiac function under hypoxic conditions by modulating HIF-related gene expression .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other spirocyclic compounds:

Compound Key Features Biological Activity
1,3,8-Triazaspiro[4.5]decane DerivativesSimilar spirocyclic structureVaries; some exhibit anti-inflammatory effects
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decaneDifferent substituentsPotential receptor inhibition

Q & A

Basic: What are the optimal synthetic routes for 8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazaspiro core followed by sulfonylation and propyl group introduction. Key steps include:

  • Core construction : Cyclocondensation of amines and ketones under reflux (e.g., acetonitrile, 80°C, 12 hours) to form the spirocyclic backbone .
  • Sulfonylation : Reaction with [1,1'-biphenyl]-4-sulfonyl chloride under basic conditions (e.g., pyridine, 0°C → RT, 6 hours) .
  • Propyl substitution : Alkylation using propyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .
    Optimization : Control reaction temperature (±2°C) to minimize side products, use anhydrous solvents, and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Basic: How can researchers confirm the structural identity and purity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify spirocyclic structure, sulfonyl group (δ ~3.5 ppm for SO2_2), and propyl chain (δ 0.9–1.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~529.2 g/mol) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95%) and detect impurities .

Basic: What preliminary assays are recommended to evaluate the compound’s bioactivity?

Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Screen against kinases or proteases (e.g., IC50_{50} determination via fluorescence polarization) due to sulfonamide’s affinity for catalytic sites .
  • Cellular assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) to assess drug-likeness .
  • Comparative studies : Cross-reference with structurally similar compounds (e.g., antibacterial 8-(3-chlorophenyl)sulfonyl analogs) to predict activity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:
Focus on systematic substituent variation:

  • Sulfonyl group : Replace biphenyl with fluorophenyl or methoxyphenyl to modulate electronic effects and binding affinity .
  • Propyl chain : Test shorter (ethyl) or branched (isopropyl) chains to alter steric hindrance and lipophilicity (logP analysis via HPLC) .
  • Spiro core : Introduce methyl groups at non-critical positions to enhance conformational stability (molecular dynamics simulations) .
    Validate changes using in vitro assays (e.g., SPR for binding kinetics) and in silico docking (AutoDock Vina) .

Advanced: How can molecular modeling resolve contradictions in binding data across different studies?

Answer:
Discrepancies often arise from conformational flexibility or assay conditions. Mitigate via:

  • Conformational sampling : Perform MD simulations (AMBER/CHARMM) to identify dominant binding poses .
  • Docking validation : Compare results across multiple software (e.g., Schrödinger vs. MOE) to rule out algorithmic bias .
  • Solvent effects : Include explicit water molecules in models to account for hydrophobic interactions .
    Cross-correlate with mutagenesis data (e.g., alanine scanning) to confirm critical residues .

Advanced: What strategies are effective for analyzing metabolic stability and degradation pathways?

Answer:

  • In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at propyl chain) .
  • Degradation studies : Stress testing (acid/base hydrolysis, oxidation with H2_2O2_2) to pinpoint labile groups (e.g., sulfonamide cleavage) .
  • Stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the biphenyl moiety to reduce oxidative degradation .

Advanced: How can in silico tools predict off-target interactions early in development?

Answer:

  • Pharmacophore screening : Use Pharmit to identify shared features with known off-target binders (e.g., GPCRs, ion channels) .
  • Machine learning : Train models on ChEMBL data to flag high-risk targets (e.g., hERG channel inhibition) .
  • Differential scanning : Compare binding energies (ΔG) between primary and off-targets using free-energy perturbation (FEP) .

Advanced: What experimental designs address conflicting solubility and permeability data?

Answer:

  • Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) .
  • Permeability optimization : Modify logD via prodrug strategies (e.g., esterification of dione groups) .
  • High-throughput screening : Use parallel artificial membrane permeability assay (PAMPA) to rank derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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